1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine
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Description
The compound contains several functional groups including a pyrimidine ring, a phenyl ring, an oxadiazole ring, and an azetidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing fluorine atom on the pyrimidine ring could make the compound more reactive .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the oxadiazole ring can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, purity, and the conditions under which it is stored. Without specific information, it’s difficult to predict these properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-12-22-15(26-23-12)10-24(2)14-8-25(9-14)18-16(19)17(20-11-21-18)13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXREJGZDFAUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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